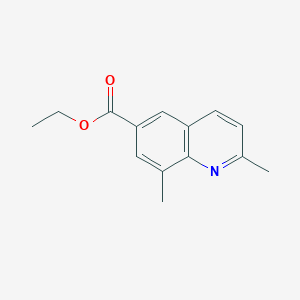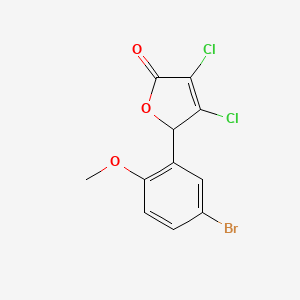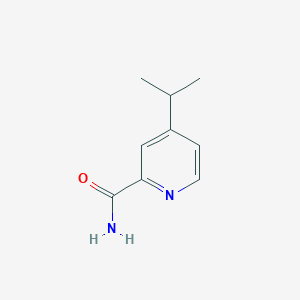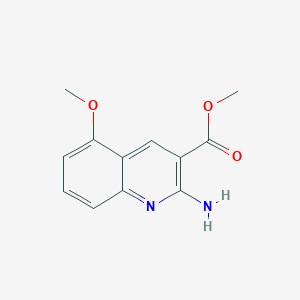
Methyl 2-amino-5-methoxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-5-methoxyquinoline-3-carboxylate is a heterocyclic aromatic compound with the molecular formula C12H12N2O3. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and synthetic organic chemistry. The compound features a quinoline core with an amino group at the 2-position, a methoxy group at the 5-position, and a carboxylate ester at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-methoxyquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gould–Jacob, Friedländer, and Conrad-Limpach reactions are classical methods used for the construction of the quinoline scaffold . These reactions typically involve the condensation of aniline derivatives with β-ketoesters or β-diketones in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The use of transition metal catalysts, ionic liquids, and green chemistry protocols has been explored to enhance the efficiency and sustainability of the synthesis . Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-amino-5-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
Methyl 2-amino-5-methoxyquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of Methyl 2-amino-5-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
5-Methoxyquinoline: A derivative with a methoxy group at the 5-position.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline core.
Uniqueness
Methyl 2-amino-5-methoxyquinoline-3-carboxylate is unique due to the presence of both amino and methoxy groups on the quinoline ring, along with a carboxylate ester. This combination of functional groups enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
methyl 2-amino-5-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-5-3-4-9-7(10)6-8(11(13)14-9)12(15)17-2/h3-6H,1-2H3,(H2,13,14) |
InChIキー |
SYHMRANOSUPXCO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=NC(=C(C=C21)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



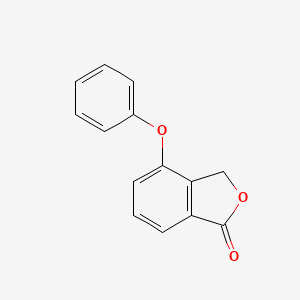
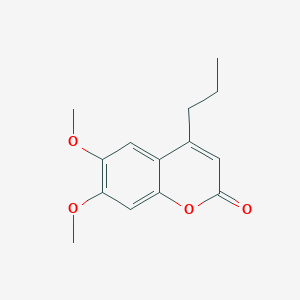
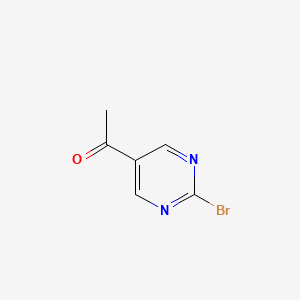
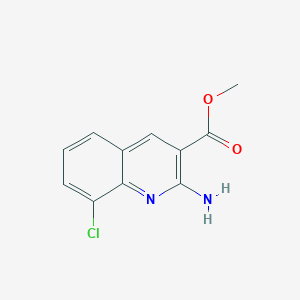
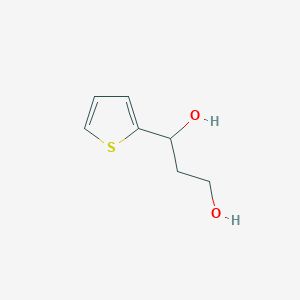
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)
![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)
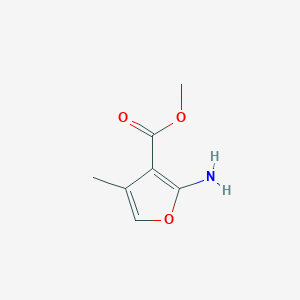
![2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)
![5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B13671852.png)
